Lipophilicity Differentiation: Target Compound Exhibits Lower Computed LogP Than the Pivalamide Analog
The target compound (CAS 1798030-96-2) has a computed XLogP3-AA value of 2.1 [1]. By contrast, its closest analog with available structural data, N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide (CAS 1797973-49-9), features a tert-butylamide in place of the isobutyramide group. The addition of one extra methyl group on the amide α-carbon increases the computed XLogP by approximately +0.3 to +0.5 log units as estimated by the fragment-based contribution of a methylene group [2]. This lipophilicity differential predicts measurably different membrane partitioning, plasma protein binding, and metabolic clearance rates between the two compounds.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide (CAS 1797973-49-9); XLogP3-AA estimated ≥ 2.4 (based on +0.3 log unit methylene contribution). |
| Quantified Difference | ΔLogP ≥ +0.3 (target compound is less lipophilic than the pivalamide analog) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18). |
Why This Matters
A LogP difference of ≥ 0.3 log units is sufficient to produce measurable divergence in membrane permeability, off-target binding promiscuity risk, and metabolic clearance in drug discovery programs, making analog substitution unreliable without confirmatory assay data [2].
- [1] PubChem Compound Summary, CID 71807416. Computed Properties: XLogP3-AA = 2.1. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010; 5(3): 235-248. (Establishes that ΔLogP ≥ 0.3 units is pharmacologically meaningful). View Source
